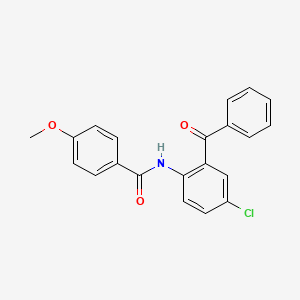

N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide, commonly known as BML-210, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BML-210 is a member of the benzamide family of compounds and is structurally similar to other compounds that have been shown to have anti-inflammatory and analgesic effects.

Applications De Recherche Scientifique

Regioselective Ortho-acetoxylation/Methoxylation

N-(2-benzoylphenyl)benzamides, including compounds structurally related to N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide, have been studied for their regioselective ortho-acetoxylation via C–H activation. This process is facilitated by the use of Pd(OAc)2 and PhI(OAc)2, yielding 2-acetoxybenzamides and ortho-methoxylated products under specific conditions. Such reactions are crucial for synthesizing intermediates in organic and medicinal chemistry due to their regioselectivity and efficiency (B. Reddy et al., 2011).

Structure-Affinity Relationship in Drug Design

Research on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has provided insights into the structure-affinity relationship, particularly in the context of dopamine D(4) receptor ligands. Modifications on the amide bond and alkyl chain linking the benzamide moiety to the piperazine ring were explored to understand their impact on dopamine D(4) receptor affinity. Such studies are fundamental in the development of selective and high-affinity ligands for neurological receptors, with implications for treating neurological disorders (R. Perrone et al., 2000).

Catalytic Oxidation of Alcohols

N-isopropyliodobenzamides, similar in structure to this compound, have been evaluated as catalysts for the oxidation of benzhydrol to benzophenone. This research underscores the potential of methoxy-substituted benzamides in catalytic reactions, particularly for the environmentally benign oxidation of alcohols to carbonyl compounds. Such catalytic processes are essential for the synthesis of various organic compounds and intermediates in a more sustainable manner (T. Yakura et al., 2018).

Propriétés

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO3/c1-26-17-10-7-15(8-11-17)21(25)23-19-12-9-16(22)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMMDTSTAPJJQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide](/img/structure/B2406460.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)

![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)

![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)

![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)